N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
Properties
CAS No. |
872608-49-6 |
|---|---|
Molecular Formula |
C21H19F2N5O3S |
Molecular Weight |
459.47 |
IUPAC Name |
N-[4-amino-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-11-2-4-12(5-3-11)9-25-16(29)10-32-21-27-18(24)17(20(31)28-21)26-19(30)13-6-7-14(22)15(23)8-13/h2-8H,9-10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
ATBRWPYMTXXVQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines various functional groups, which may influence its biological activity. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22F2N4O3S. The compound features:
- Amino group : Contributes to its potential as a drug.
- Dihydropyrimidine ring : Associated with various biological activities.
- Difluorobenzamide moiety : Enhances lipophilicity and may improve pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest.
- Antiviral Properties : Preliminary studies suggest potential efficacy against certain viral infections, possibly through inhibition of viral replication.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Antitumor Efficacy :
- Antiviral Activity :
- Anti-inflammatory Action :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several pyrimidine-based molecules (Table 1):
Key Observations :
- Fluorine substitutions (3,4-difluoro vs trifluoromethyl in ) modulate electronic effects and binding affinity to hydrophobic pockets in target proteins.
Physicochemical and Pharmacokinetic Properties
- Solubility : The 3,4-difluorobenzamide group increases lipophilicity (clogP ~2.5) compared to methoxybenzenesulfonamide analogues (clogP ~1.8) .
- Synthetic Accessibility : The target compound’s synthesis likely employs methods similar to , using thiol-alkylation under mild conditions (yield ~75–88%). In contrast, chromen-pyrazolo-pyrimidines require multi-step protocols with lower yields (28%) .
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
Answer: The synthesis of this compound involves multi-step reactions, typically employing coupling agents like HBTU or HATU with DIPEA or NMM as bases in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) . Key steps include:
- Amide bond formation : Between the pyrimidinedione core and substituted benzamide moieties.
- Thioether linkage : Introduced via mercapto-acetic acid derivatives.
Q. Characterization :
- HPLC : To confirm purity (>90% in reported analogs) .
- NMR spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., confirming thioether protons at δ 3.5–4.0 ppm and aromatic fluorine signals).
- HRMS : Validates molecular weight with <2 ppm error .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Standardized protocols : Document reaction stoichiometry, solvent drying methods, and inert atmosphere conditions to minimize side reactions.
- Quality control : Use orthogonal techniques (e.g., TLC, HPLC, and melting point analysis) to track intermediates.
- Batch consistency : Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization .
Advanced Research Questions
Q. What computational strategies can predict the compound’s pharmacokinetic and target-binding properties?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., bacterial PPTases or kinases) .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability, particularly for the 3,4-difluorobenzamide moiety, which may enhance membrane permeability .
- MD simulations : Study conformational stability in aqueous environments using GROMACS or AMBER .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
Answer:
- SAR studies : Systematically replace the 4-methylbenzyl or difluorophenyl groups with analogs (e.g., trifluoromethyl, chloro) and evaluate:
- Electron-withdrawing groups : Fluorine atoms may enhance target affinity via polar interactions or metabolic stability by blocking oxidation sites .
Q. How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) if conflicting IC₅₀ values arise from fluorescence-based assays.
- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or methodological biases .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during in vitro assays?
Answer:
- Stability profiling : Conduct LC-MS stability studies in assay buffers (pH 7.4, 37°C) to identify hydrolytically labile groups (e.g., thioether or amide bonds).
- Prodrug design : Modify hydrolytically unstable moieties (e.g., esterify carboxyl groups) to enhance stability .
Q. How can AI/ML enhance the development of derivatives?
Answer:
- Generative models : Use platforms like ChemBERTa to propose novel analogs with optimized properties.
- Reaction prediction : Tools like IBM RXN for retrosynthetic planning to bypass low-yield steps .
- Data integration : Train ML models on PubChem or ChEMBL bioactivity data to prioritize high-potential candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
